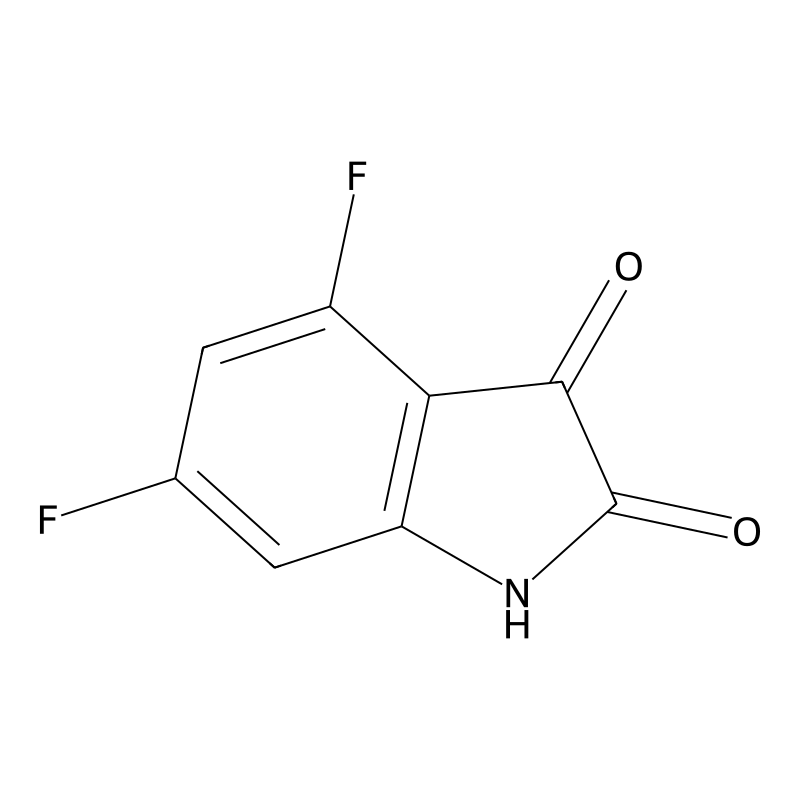4,6-difluoro-1H-indole-2,3-dione

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
4,6-Difluoro-1H-indole-2,3-dione is a small organic molecule synthesized through various methods, including the reaction of N-fluorobenzylamine with diphenoylmethane in the presence of trifluoroacetic acid. Its characterization is typically achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) [, ].
Potential Biological Activities:
Research suggests that 4,6-difluoro-1H-indole-2,3-dione may possess various biological activities, although its specific mechanisms and applications are still under investigation. Some studies have explored its:
- Antimicrobial properties: The molecule has been evaluated for its potential to inhibit the growth of certain bacteria and fungi [].
- Enzyme inhibitory effects: Studies have investigated its ability to inhibit specific enzymes, such as kinases, which are involved in various cellular processes [].
- Antioxidant activity: Research suggests that 4,6-difluoro-1H-indole-2,3-dione may exhibit antioxidant properties, potentially offering protection against cellular damage caused by free radicals [].
4,6-Difluoro-1H-indole-2,3-dione, also known as 4,6-difluoroisatin, is an organic compound with the molecular formula and a molar mass of 183.11 g/mol. It appears as a pale yellow to yellow-brown solid and is soluble in various organic solvents such as alcohols and ketones . The compound features a unique structure characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indole ring, which enhances its chemical reactivity and biological properties.
This compound exhibits significant biological activities, particularly in antimicrobial and anticancer research. Studies have shown that derivatives of 4,6-difluoro-1H-indole-2,3-dione possess cytotoxic effects against various cancer cell lines and exhibit antimicrobial properties against different pathogens . The presence of fluorine atoms is believed to enhance its interaction with biological targets, making it a subject of interest in drug discovery.
The synthesis of 4,6-difluoro-1H-indole-2,3-dione can be achieved through several methods:
- Fluorination Reactions: Starting from isatin or other indole derivatives, fluorination can be performed using reagents such as Selectfluor or other fluorinating agents under controlled conditions.
- Cyclization Reactions: Indole derivatives can be cyclized with suitable electrophiles to introduce the dione functionality while incorporating fluorine substituents.
- Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that allow for rapid synthesis under mild conditions .
4,6-Difluoro-1H-indole-2,3-dione finds applications in various fields:
- Pharmaceuticals: Due to its anticancer and antimicrobial properties, it is being explored for potential therapeutic applications.
- Dyes and Pigments: Its structural characteristics make it suitable for use in organic dyes.
- Research: It serves as a valuable intermediate in synthetic organic chemistry and medicinal chemistry for developing new compounds with enhanced biological activities.
Interaction studies involving 4,6-difluoro-1H-indole-2,3-dione focus on its binding affinity with various biological targets. Molecular docking studies have indicated that this compound can effectively bind to certain enzymes and receptors involved in disease pathways. Its interactions are often compared with those of other indole derivatives to evaluate its potential efficacy as a drug candidate .
Several compounds share structural similarities with 4,6-difluoro-1H-indole-2,3-dione. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Fluoroindoline-2,3-dione | 443-69-6 | 0.89 |
| 5,7-Difluoroindoline-2,3-dione | 116570-41-3 | 0.87 |
| 5,6-Difluoroindoline-2,3-dione | 774-47-0 | 0.88 |
| 7-Fluoro-1-methylindoline-2,3-dione | 875003-43-3 | 0.84 |
These compounds are characterized by similar indole structures but differ in their fluorination patterns or additional substituents. The unique positioning of fluorine atoms in 4,6-difluoro-1H-indole-2,3-dione contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .







